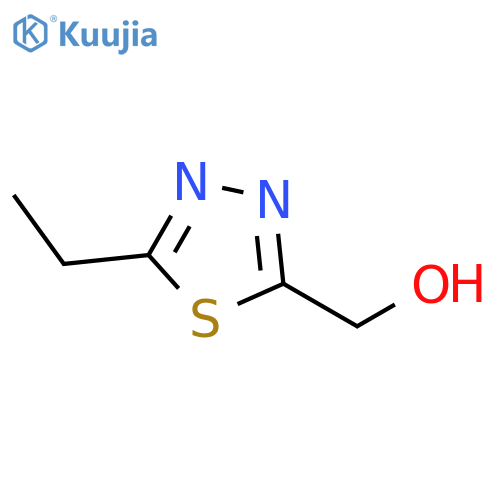Cas no 1330755-51-5 ((5-ethyl-1,3,4-thiadiazol-2-yl)methanol)

(5-ethyl-1,3,4-thiadiazol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (5-Ethyl-[1,3,4]thiadiazol-2-yl)-methanol
- 1,3,4-Thiadiazole-2-methanol, 5-ethyl-
- (5-ethyl-1,3,4-thiadiazol-2-yl)methanol
-
- MDL: MFCD19981633
- インチ: 1S/C5H8N2OS/c1-2-4-6-7-5(3-8)9-4/h8H,2-3H2,1H3
- InChIKey: OYZNJEVCIPDIME-UHFFFAOYSA-N
- ほほえんだ: S1C(CC)=NN=C1CO
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-311910-5g |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 5g |
$1199.0 | 2023-09-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01105758-1g |
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 1g |
¥8323.0 | 2023-04-03 | |
| Enamine | EN300-311910-10g |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 10g |
$1778.0 | 2023-09-05 | |
| Aaron | AR01BVF8-2.5g |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 2.5g |
$1139.00 | 2025-02-09 | |
| A2B Chem LLC | AW32456-500mg |
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 500mg |
$362.00 | 2024-04-20 | |
| 1PlusChem | 1P01BV6W-1g |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 1g |
$495.00 | 2025-03-19 | |
| A2B Chem LLC | AW32456-250mg |
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| 1PlusChem | 1P01BV6W-2.5g |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 2.5g |
$935.00 | 2025-03-19 | |
| Aaron | AR01BVF8-500mg |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 500mg |
$452.00 | 2025-02-09 | |
| Enamine | EN300-311910-0.1g |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol |
1330755-51-5 | 95% | 0.1g |
$113.0 | 2023-09-05 |
(5-ethyl-1,3,4-thiadiazol-2-yl)methanol 関連文献
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
(5-ethyl-1,3,4-thiadiazol-2-yl)methanolに関する追加情報
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol (CAS No. 1330755-51-5): An Overview of a Promising Compound in Medicinal Chemistry
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanol (CAS No. 1330755-51-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of an ethyl group and a methanol functional group further enhances its chemical versatility and biological activity.
The chemical structure of (5-ethyl-1,3,4-thiadiazol-2-yl)methanol is particularly noteworthy. The thiadiazole ring is known for its ability to form stable complexes with various metal ions, which can be exploited in the design of metal-based drugs. Additionally, the methanol group provides a hydroxyl functional group that can participate in hydrogen bonding and other intermolecular interactions, making the compound suitable for a wide range of biological applications.
Recent research has highlighted the potential of (5-ethyl-1,3,4-thiadiazol-2-yl)methanol in various therapeutic areas. One of the most promising applications is in the field of antimicrobial agents. Studies have shown that thiadiazole derivatives, including (5-ethyl-1,3,4-thiadiazol-2-yl)methanol, exhibit potent antibacterial and antifungal activities against a broad spectrum of pathogens. This makes them valuable candidates for the development of new antibiotics to combat drug-resistant infections.
In addition to its antimicrobial properties, (5-ethyl-1,3,4-thiadiazol-2-yl)methanol has also shown promise in the treatment of cancer. Research has demonstrated that certain thiadiazole derivatives can inhibit the growth of cancer cells by interfering with key cellular processes such as DNA replication and protein synthesis. The specific mechanism by which (5-ethyl-1,3,4-thiadiazol-2-yl)methanol exerts its anticancer effects is still under investigation, but preliminary studies suggest that it may act through multiple pathways.
The pharmacokinetic properties of (5-ethyl-1,3,4-thiadiazol-2-yl)methanol are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for optimizing its therapeutic potential. Studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as an oral medication.
Safety and toxicity assessments are essential steps in the drug development process. Preclinical studies have indicated that (5-ethyl-1,3,4-thiadiazol-2-yl)methanol has a low toxicity profile at therapeutic doses. However, more extensive toxicological evaluations are needed to ensure its safety for human use. These studies will help to identify any potential side effects or adverse reactions associated with long-term administration.
The synthetic route for producing (5-ethyl-1,3,4-thiadiazol-2-yl)methanol is well-established and can be carried out using standard organic synthesis techniques. The compound can be synthesized from readily available starting materials through a series of reactions that include condensation, cyclization, and reduction steps. The ease of synthesis and availability of starting materials make it an attractive option for large-scale production.
In conclusion, (5-Ethyl-1,3,4-thiadiazol-2-yl)methanol (CAS No. 1330755-51-5) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development as a novel therapeutic agent. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.
1330755-51-5 ((5-ethyl-1,3,4-thiadiazol-2-yl)methanol) 関連製品
- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)
- 2770557-14-5(tert-butyl N-({2-azabicyclo[2.2.1]heptan-5-yl}methyl)carbamate)
- 66549-33-5(6-(3-methylphenyl)pyridazin-3-ol)
- 1638760-94-7({2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine)
- 2229241-27-2(1-(methanesulfonylmethyl)cyclopentan-1-amine)
- 886912-42-1(N-5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl-4-(4-methoxybenzenesulfonamido)benzamide)
- 1018163-40-0(4-methyl-2-(propan-2-yl)-2H,6H,7H-pyrazolo3,4-bpyridin-6-one)
- 1214387-50-4((4',6-Difluorobiphenyl-2-yl)methanol)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 1249998-02-4(N-(2-phenylethyl)cyclobutanamine)




